3-Cyclopentene-1-carboxylic acid

Catalog No.
S777438
CAS No.
7686-77-3
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopentene-1-carboxylic acid

CAS Number

7686-77-3

Product Name

3-Cyclopentene-1-carboxylic acid

IUPAC Name

cyclopent-3-ene-1-carboxylic acid

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8)

InChI Key

XVSYDLITVYBCBD-UHFFFAOYSA-N

SMILES

C1C=CCC1C(=O)O

Canonical SMILES

C1C=CCC1C(=O)O

3-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6_6H8_8O2_2 and a molecular weight of approximately 112.13 g/mol. It is characterized by a cyclopentene ring with a carboxylic acid functional group at the first position. The compound is recognized for its unique structure, which includes a double bond within the cyclopentene ring, contributing to its reactivity and potential applications in organic synthesis and pharmaceuticals .

Synthesis and characterization:

-Cyclopentene-1-carboxylic acid is a relatively simple organic molecule with potential applications in various scientific fields. Research efforts have been directed towards developing efficient methods for its synthesis and characterization.

  • A study published in the journal "Synthesis" describes the synthesis of 3-cyclopentene-1-carboxylic acid from cyclopentadiene through a multi-step process involving Diels-Alder cycloaddition and subsequent oxidation. []
  • Another study, published in "Tetrahedron Letters", reports the synthesis of the compound using a palladium-catalyzed reaction. []

These studies not only provide methods for obtaining 3-cyclopentene-1-carboxylic acid but also contribute to the development of new synthetic strategies for similar molecules.

Potential applications:

While the research on 3-cyclopentene-1-carboxylic acid is ongoing, its unique structure and properties suggest potential applications in various scientific areas:

  • Organic synthesis: The presence of both a carboxylic acid and an alkene functional group makes 3-cyclopentene-1-carboxylic acid a versatile building block for the synthesis of more complex molecules. Researchers are exploring its use in the preparation of pharmaceuticals, polymers, and other functional materials. []
  • Medicinal chemistry: Studies suggest that 3-cyclopentene-1-carboxylic acid and its derivatives may possess biological activity. However, further research is needed to determine their potential therapeutic effects and develop them into viable drug candidates. []

Current research:

  • A 2021 study published in "RSC Advances" investigates the use of 3-cyclopentene-1-carboxylic acid derivatives as ligands for metal catalysts. []
  • Another recent study, published in "The Journal of Organic Chemistry", explores the reactivity of 3-cyclopentene-1-carboxylic acid towards various organic transformations.
Due to the presence of both the double bond and the carboxylic acid group. Some notable reactions include:

  • Electrophilic Addition: The double bond can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various chemical applications.
  • Decarboxylation: Under certain conditions, 3-cyclopentene-1-carboxylic acid can lose carbon dioxide, leading to the formation of cyclopentene derivatives .

While specific biological activity data on 3-cyclopentene-1-carboxylic acid is limited, compounds with similar structures have been studied for their potential pharmacological effects. Some derivatives of cyclopentene carboxylic acids exhibit anti-inflammatory and analgesic properties. Additionally, this compound may serve as an intermediate in synthesizing biologically active molecules, such as dolasetron mesylate, an antiemetic drug .

Several methods exist for synthesizing 3-cyclopentene-1-carboxylic acid:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors, such as allyl compounds or acyclic carboxylic acids, under acidic or basic conditions.
  • Hydrolysis of Esters: The compound can also be synthesized via the hydrolysis of corresponding esters derived from cyclopentene derivatives.
  • Rearrangement Reactions: Certain rearrangement reactions involving other cyclopentene derivatives can yield 3-cyclopentene-1-carboxylic acid as a product .

3-Cyclopentene-1-carboxylic acid finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, notably in producing antiemetic agents.
  • Organic Synthesis: The compound is utilized in organic synthesis for creating more complex molecules due to its reactive double bond and carboxylic acid group.
  • Material Science: It may also have potential applications in developing new materials or polymers due to its unique structure .

Several compounds share structural similarities with 3-cyclopentene-1-carboxylic acid. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Aspects
2-Cyclopentenecarboxylic AcidSimilar cyclopentene structure but different positionOften used in polymer chemistry
Cyclohexene-1-carboxylic AcidSix-membered ring instead of fiveExhibits different reactivity patterns
4-Cyclopentenoic AcidCarboxylic group at position fourPotentially different biological activities
Cyclobutane-1-carboxylic AcidFour-membered ringMore strained structure leading to different reactivity

These compounds illustrate the diversity within cyclic carboxylic acids while highlighting the distinct features that make 3-cyclopentene-1-carboxylic acid unique, particularly its five-membered ring structure and specific reactivity profile .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (12.5%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7686-77-3

Dates

Modify: 2023-08-15

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